molecular formula C17H23ClN2O3 B1532336 tert-butyl N-[1-(4-chloro-2-formylphenyl)-3-piperidinyl]carbamate CAS No. 1228183-71-8

tert-butyl N-[1-(4-chloro-2-formylphenyl)-3-piperidinyl]carbamate

Cat. No.: B1532336
CAS No.: 1228183-71-8
M. Wt: 338.8 g/mol
InChI Key: XTLAVSHUEBPITK-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(4-chloro-2-formylphenyl)-3-piperidinyl]carbamate: is a chemical compound with the molecular formula C₁₇H₂₃ClN₂O₃. It is characterized by its complex structure, which includes a piperidine ring, a chloro-substituted benzene ring, and a tert-butyl carbamate group

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-(4-chloro-2-formylphenyl)-3-piperidinyl]carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with specific biological targets, making it useful in drug discovery and development.

Medicine: In the medical field, this compound may be explored for its therapeutic properties. It could serve as a precursor for the development of new pharmaceuticals, especially those targeting neurological disorders or inflammation.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with the compound are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(4-chloro-2-formylphenyl)-3-piperidinyl]carbamate typically involves multiple steps, starting with the formation of the piperidine ring and subsequent functionalization. One common approach is the reaction of 4-chloro-2-formylphenyl piperidine with tert-butyl carbamate under specific conditions, such as the use of a suitable catalyst and controlled temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted piperidines or carbamates.

Mechanism of Action

The mechanism by which tert-butyl N-[1-(4-chloro-2-formylphenyl)-3-piperidinyl]carbamate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • Tert-butyl 4-chloro-2-formylphenylcarbamate: Similar structure but lacks the piperidine ring.

  • Tert-butyl (3-(4-chloro-2-(2-fluoro-6-methoxybenzoyl)phenyl)prop-2-yn-1-yl)carbamate: Contains additional fluorine and methoxy groups.

Uniqueness: Tert-butyl N-[1-(4-chloro-2-formylphenyl)-3-piperidinyl]carbamate is unique due to its combination of the piperidine ring and the chloro-substituted benzene ring, which provides distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

tert-butyl N-[1-(4-chloro-2-formylphenyl)piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3/c1-17(2,3)23-16(22)19-14-5-4-8-20(10-14)15-7-6-13(18)9-12(15)11-21/h6-7,9,11,14H,4-5,8,10H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLAVSHUEBPITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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